N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone flanked by two aromatic substituents: a 4-fluorobenzyl group and a 4-(furan-3-yl)benzyl group. The fluorine atom on the benzyl moiety and the furan heterocycle on the benzyl side chain impart distinct electronic and steric properties to the molecule. The compound’s design likely aims to balance lipophilicity (via fluorination) and metabolic resistance (via the furan ring), traits observed in related oxalamides.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-18-7-3-15(4-8-18)12-23-20(25)19(24)22-11-14-1-5-16(6-2-14)17-9-10-26-13-17/h1-10,13H,11-12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQIGOPPPVVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves a multi-step process:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Furan-3-ylbenzyl Group: The furan-3-ylbenzyl group can be attached through a similar nucleophilic substitution reaction using 4-(furan-3-yl)benzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxalamide core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Fluorination : The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups in analogs like compound 17 or 117 . Fluorinated derivatives (e.g., 8h , 1c ) often exhibit improved bioavailability and target binding due to reduced electron density.
- Heterocycles: The furan-3-yl group introduces a planar, electron-rich heterocycle, contrasting with pyridine in S336 or quinoline in compound 119 . Furan’s lower basicity may reduce off-target interactions compared to pyridine-based analogs.
Key Observations :
- Yields for oxalamides vary widely (23%–95% ), influenced by steric hindrance and substituent reactivity. The target compound’s synthesis would likely follow General Procedure 1 , involving sequential amine coupling to oxalyl chloride.
- Fluorinated analogs (e.g., 8h ) may require longer reaction times due to reduced nucleophilicity of fluorinated amines.
Key Observations :
- Umami Agonists: S336 and its analogs exhibit potent flavor-enhancing properties, with safety margins exceeding 33 million (NOEL: 100 mg/kg bw/day ). The target compound’s furan group may alter receptor (TAS1R1/TAS1R3) binding compared to pyridine in S336.
- Enzyme Inhibition : Fluorinated analogs like compound 18 show moderate SCAD inhibition, while S5456 demonstrates CYP3A4 inhibition. The target compound’s fluorine and furan substituents may modulate similar enzymatic targets.
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides undergo hydrolysis (amide bond cleavage) and oxidative metabolism of aromatic/heterocyclic moieties . Fluorination slows oxidation, as seen in 8h , while furan rings may form reactive epoxides, necessitating toxicity studies.
- Safety: Structurally related compounds (e.g., S336) have high NOELs (100 mg/kg bw/day) due to efficient detoxification pathways . The target compound’s furan moiety may require specific evaluation for genotoxicity.
Biological Activity
N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with an appropriate amine.
- Introduction of the Fluorobenzyl Group : The 4-fluorobenzyl group is introduced via nucleophilic substitution using 4-fluorobenzyl chloride.
- Attachment of the Furan-3-ylbenzyl Group : This is done through a similar nucleophilic substitution reaction.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that oxalamides can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The furan moiety may enhance this activity through specific interactions with biological macromolecules.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing furan rings are known for their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies
A series of studies have been conducted to evaluate the biological activity of oxalamides:
- Study on Anticancer Activity : A compound structurally related to this compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O3 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 898445-50-6 |
| Solubility | Soluble in DMSO |
| Anticancer IC50 (MCF-7 Cell Line) | 15 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
